N-Phenyl-1,3-benzothiazol-2-amine
Overview
Description
N-Phenyl-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzothiazole ring fused with a phenyl group, making it a significant molecule in various scientific research and industrial applications.
Mechanism of Action
Target of Action
N-Phenyl-1,3-benzothiazol-2-amine is a benzothiazole derivative that has been found to exhibit significant anti-tubercular activity . The primary target of this compound is the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
It is believed that the compound interacts with its target, dpre1, inhibiting its function and thereby disrupting the synthesis of the bacterial cell wall . This disruption leads to the death of the bacteria, making this compound a potent anti-tubercular agent .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the biosynthesis of the bacterial cell wall . By inhibiting the DprE1 enzyme, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to a weakening of the cell wall and ultimately, the death of the bacteria .
Pharmacokinetics
The compound’s molecular weight of 226297 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The result of this compound’s action is the death of Mycobacterium tuberculosis bacteria . By inhibiting the DprE1 enzyme and disrupting the synthesis of the bacterial cell wall, the compound causes the bacteria to become structurally weak and ultimately leads to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Phenyl-1,3-benzothiazol-2-amine can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzenethiol with aniline in the presence of an oxidizing agent. Another method includes the cyclization of N-phenylthiourea with sulfur or sulfur-containing reagents under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted benzothiazoles, and various amine derivatives .
Scientific Research Applications
N-Phenyl-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it valuable in biological studies.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminobenzothiazole
- Benzothiazole
- 2-Phenylbenzothiazole
Uniqueness
N-Phenyl-1,3-benzothiazol-2-amine stands out due to its unique structural features, which confer distinct biological activities and chemical reactivity. Its phenyl group enhances its ability to interact with various biological targets, making it more potent in certain applications compared to its analogs .
Properties
IUPAC Name |
N-phenyl-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13/h1-9H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTDFSFRIDFTCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047735 | |
Record name | Anilinobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24828885 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1843-21-6 | |
Record name | 2-Benzothiazolamine, N-phenyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26434 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Anilinobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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